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An In-depth Technical Guide on the Thermochemical Properties of 1,2,3-Trichloro-2-
methylpropane

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the known thermochemical

properties of 1,2,3-Trichloro-2-methylpropane (CAS No: 1871-58-5). Due to a scarcity of

direct experimental measurements for this specific compound, this document primarily presents

data estimated through established computational methodologies, alongside a summary of

general experimental protocols relevant to the determination of these properties. The aim is to

furnish researchers and professionals in drug development and chemical sciences with a

reliable and well-structured resource for understanding the thermochemical behavior of this

halogenated alkane. All quantitative data are presented in tabular format for clarity and

comparative ease. Additionally, a diagram illustrating the fundamental relationships between

key thermochemical parameters is provided.

Introduction
1,2,3-Trichloro-2-methylpropane is a chloroalkane with the molecular formula C4H7Cl3.[1] A

thorough understanding of its thermochemical properties, such as enthalpy of formation, heat

capacity, and entropy, is crucial for various applications, including reaction modeling, safety
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analysis, and process design in chemical synthesis. This guide consolidates the available

estimated data and outlines the standard experimental approaches for their determination.

Thermochemical Data
The following tables summarize the available thermochemical data for 1,2,3-Trichloro-2-
methylpropane. It is critical to note that the majority of these values are derived from

computational estimation methods, primarily the Joback method, as experimental data is

limited.[2]

Table 1: Physical and Thermochemical Properties of 1,2,3-Trichloro-2-methylpropane[2]
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Property Value Unit Source/Method

Molecular Weight 161.46 g/mol

Normal Boiling Point

(Tb)
435.15 ± 4.00 K NIST Webbook

Enthalpy of Formation

(hf)
-181.86 kJ/mol Joback Method

Standard Gibbs Free

Energy of Formation

(gf)

-50.15 kJ/mol Joback Method

Enthalpy of

Vaporization (hvap)
36.36 kJ/mol Joback Method

Enthalpy of Fusion

(hfus)
11.29 kJ/mol Joback Method

Critical Temperature

(Tc)
603.44 K Joback Method

Critical Pressure (pc) 3484.76 kPa Joback Method

Critical Volume (vc) 0.396 m³/kmol Joback Method

Normal Melting Point

(tf)
227.02 K Joback Method

Octanol/Water

Partition Coefficient

(logp)

2.462 Crippen Method

Water Solubility

(log10ws)
-2.07 Crippen Method

McGowan's

Characteristic Volume

(mcvol)

103.940 ml/mol McGowan Method

Non-polar Retention

Indices (rinpol)
918.00 NIST Webbook
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Table 2: Temperature-Dependent Ideal Gas Heat Capacity (cpg) of 1,2,3-Trichloro-2-
methylpropane (Joback Method)[2]

Temperature (K) Ideal Gas Heat Capacity (J/mol·K)

399.98 165.83

433.89 174.12

467.80 181.85

501.71 189.02

535.62 195.69

569.53 201.87

603.44 207.60

Methodologies for Property Estimation and
Experimental Determination
Computational Estimation: The Joback Method
The Joback method is a group contribution method used to predict thermochemical properties

of pure components based solely on their molecular structure.[3][4] This approach assumes

that the properties of a molecule are the sum of contributions from its constituent functional

groups.[3] While this method provides valuable estimates in the absence of experimental data,

it has known limitations, particularly for complex molecules or those with strong intramolecular

interactions.[3]

The general procedure for the Joback method involves:

Molecular Structure Decomposition: The molecule of interest is broken down into its

fundamental functional groups (e.g., -CH3, -CCl, >C<).

Group Contribution Summation: The contributions of each group to a specific property are

summed. These group contributions have been determined by fitting experimental data for a

wide range of compounds.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1208359?utm_src=pdf-body
https://www.benchchem.com/product/b1208359?utm_src=pdf-body
https://www.chemeo.com/cid/10-812-8/Propane,%201,2,3-trichloro-2-methyl-.pdf
https://en.wikipedia.org/wiki/Joback_method
https://www.scribd.com/document/269556674/Physical-Properties-Estimation-by-Jobak-UNIFAC-Method
https://en.wikipedia.org/wiki/Joback_method
https://en.wikipedia.org/wiki/Joback_method
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1208359?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Calculation: The summed group contributions are used in specific equations to

calculate the desired thermochemical property.

Experimental Protocols
While specific experimental data for 1,2,3-trichloro-2-methylpropane are not readily available

in the literature, the following are standard, well-established protocols for determining the key

thermochemical properties of liquid compounds.

The standard enthalpy of formation of an organic compound is typically determined

experimentally using combustion calorimetry.

Principle: A known mass of the substance is completely combusted in a high-pressure

oxygen atmosphere within a sealed container called a bomb calorimeter. The heat released

by the combustion reaction is absorbed by the surrounding water bath, and the temperature

change is precisely measured.

Apparatus: A bomb calorimeter, high-pressure oxygen source, ignition system, and a high-

precision thermometer.

Procedure:

A weighed sample of the liquid is placed in a crucible inside the bomb calorimeter.

The bomb is sealed and pressurized with pure oxygen.

The bomb is placed in a known mass of water in an insulated container.

The initial temperature of the water is recorded.

The sample is ignited electrically.

The final temperature of the water is recorded after thermal equilibrium is reached.

The heat of combustion is calculated from the temperature rise and the known heat

capacity of the calorimeter system.
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The standard enthalpy of formation is then calculated from the heat of combustion using

Hess's Law, along with the known standard enthalpies of formation of the combustion

products (CO2, H2O, and HCl for a chlorinated hydrocarbon).

The heat capacity of a liquid can be measured using various calorimetric techniques, with

Differential Scanning Calorimetry (DSC) being a common and accurate method.

Principle: DSC measures the difference in the amount of heat required to increase the

temperature of a sample and a reference. This difference can be used to determine the heat

capacity of the sample.

Apparatus: A Differential Scanning Calorimeter.

Procedure (Three-Step Method):

Baseline Run: An empty sample pan and an empty reference pan are heated at a constant

rate to obtain a baseline heat flow.

Sapphire Run: A sapphire standard with a known heat capacity is placed in the sample

pan, and the measurement is repeated under the same conditions.

Sample Run: The sapphire standard is replaced with a known mass of the liquid sample

(1,2,3-trichloro-2-methylpropane), and the measurement is repeated.

Calculation: The heat capacity of the sample is calculated by comparing the heat flow

signals from the three runs at a given temperature.

Visualization of Thermochemical Relationships
The following diagram illustrates the fundamental relationships between key thermochemical

properties.
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Relationships Between Key Thermochemical Properties

Enthalpy (H)
(Total Heat Content)
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(∂H/∂T)
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ΔG = ΔH - TΔS
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 Results in  Results in
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Caption: Interrelation of fundamental thermochemical properties.

Conclusion
This technical guide has synthesized the available estimated thermochemical data for 1,2,3-
Trichloro-2-methylpropane, providing a valuable resource for researchers and professionals.

While experimental data remains limited, the presented estimated values, derived from the
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robust Joback method, offer a strong foundation for modeling and predictive work. The outlined

experimental protocols for calorimetry provide a clear path for future empirical studies to

validate and refine these computational estimates. The continued development of both

computational and experimental techniques will be crucial for enhancing our understanding of

the thermochemical behavior of this and other halogenated organic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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